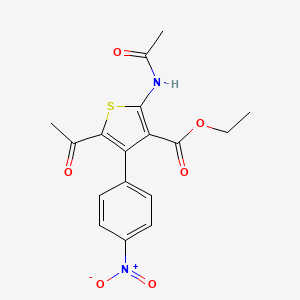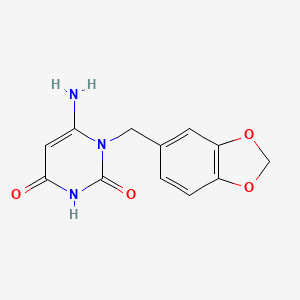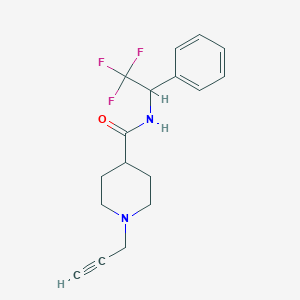
N-(2-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-oxoethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-oxoethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a piperazine ring, which is further connected to a pyrazole moiety. The presence of these functional groups endows the compound with diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Preparation of Piperazine Derivative: The pyrazole derivative is then reacted with an appropriate piperazine compound, often through nucleophilic substitution reactions.
Coupling with Benzamide: The final step involves coupling the piperazine-pyrazole intermediate with a benzoyl chloride derivative to form the target compound. This step is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(2-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Preliminary studies suggest that the compound may exhibit pharmacological activity, including anti-inflammatory and anticancer properties.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which N-(2-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-oxoethyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperazine and pyrazole rings may facilitate binding to active sites, while the benzamide moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
相似化合物的比较
N-(2-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-oxoethyl)benzamide can be compared with other compounds that have similar structural features:
N-(2-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethyl)benzamide: This compound lacks the oxo group, which may affect its reactivity and biological activity.
N-(2-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-oxoethyl)aniline: The replacement of the benzamide moiety with an aniline group can alter the compound’s binding properties and pharmacological profile.
N-(2-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-oxoethyl)benzoic acid: The presence of a carboxylic acid group can introduce additional hydrogen bonding interactions, potentially enhancing the compound’s affinity for certain targets.
属性
IUPAC Name |
N-[2-oxo-2-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-17(15-19-18(25)16-5-2-1-3-6-16)22-12-9-21(10-13-22)11-14-23-8-4-7-20-23/h1-8H,9-15H2,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIAEZWAZUPTSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2387564.png)





![1-(3-methoxyphenyl)-4-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2387572.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B2387575.png)
![3-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2387576.png)

![4-chloro-N-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387581.png)

